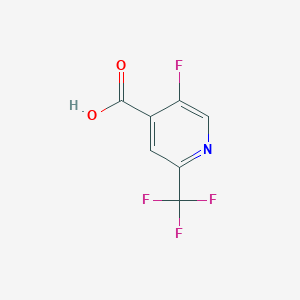
(5-hydroxypyridin-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-hydroxypyridin-2-yl)methyl acetate” is a chemical compound with the CAS Number: 89098-99-7 . It has a molecular weight of 167.16 . The IUPAC name for this compound is (5-hydroxy-2-pyridinyl)methyl acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO3/c1-6(10)12-5-7-2-3-8(11)4-9-7/h2-4,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 121-123°C . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
5-hydroxypyridin-2-ylmethyl acetate has been studied extensively for its potential applications in various scientific fields. It has been studied for its role in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its potential anti-inflammatory effects. Additionally, 5-hydroxypyridin-2-ylmethyl acetate has been studied for its potential applications in drug delivery, as it can be used to improve the solubility of drugs and to increase their bioavailability.
Wirkmechanismus
Target of Action
It has been found to exhibit anti-inflammatory and anticholinesterase activities , suggesting that it may interact with enzymes or receptors involved in these biological processes.
Mode of Action
Given its reported bioactivities , it is plausible that it may inhibit certain enzymes or modulate receptor activities, leading to its anti-inflammatory and anticholinesterase effects
Biochemical Pathways
Considering its anti-inflammatory and anticholinesterase activities , it may influence pathways related to inflammation and neurotransmission
Result of Action
(5-hydroxypyridin-2-yl)methyl acetate has been found to exhibit anti-inflammatory and anticholinesterase activities . This suggests that the compound’s action results in the reduction of inflammation and the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. These molecular and cellular effects could potentially be beneficial in the treatment of conditions such as inflammatory diseases and disorders related to acetylcholine deficiency.
Vorteile Und Einschränkungen Für Laborexperimente
5-hydroxypyridin-2-ylmethyl acetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through various methods. Additionally, it has been shown to inhibit the activity of several enzymes involved in the synthesis of various compounds, as well as to improve the solubility of drugs and to increase their bioavailability. However, one limitation is that the exact mechanism of action of 5-hydroxypyridin-2-ylmethyl acetate is not fully understood, which can make it difficult to accurately predict its effects in lab experiments.
Zukünftige Richtungen
The potential future directions for 5-hydroxypyridin-2-ylmethyl acetate are numerous. One potential direction is to further investigate its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its potential anti-inflammatory effects. Additionally, further research could be done to investigate its potential applications in drug delivery, as well as its potential applications in the synthesis of various compounds. Finally, further research could be done to better understand the exact mechanism of action of 5-hydroxypyridin-2-ylmethyl acetate, which could lead to more accurate predictions of its effects in lab experiments.
Synthesemethoden
The synthesis of 5-hydroxypyridin-2-ylmethyl acetate can be accomplished through various methods. One method involves the reaction of 2-methylpyridine and acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction results in the formation of a methyl ester of 5-hydroxypyridin-2-ylacetic acid. The methyl ester can then be hydrolyzed to form 5-hydroxypyridin-2-ylmethyl acetate. Another method involves the reaction of 2-methylpyridine and acetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the methyl ester, which can then be hydrolyzed to form 5-hydroxypyridin-2-ylmethyl acetate.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-hydroxypyridin-2-yl)methyl acetate involves the protection of the hydroxyl group on the pyridine ring, followed by the acetylation of the protected pyridine ring. The protecting group can then be removed to yield the final product.", "Starting Materials": [ "2-hydroxypyridine", "acetic anhydride", "pyridine", "4-dimethylaminopyridine (DMAP)", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the pyridine ring using acetic anhydride and pyridine in the presence of DMAP as a catalyst to yield 2-acetoxy pyridine.", "Step 2: Acetylation of the protected pyridine ring using (5-hydroxypyridin-2-yl)methyl acetate and triethylamine in dichloromethane to yield the desired product.", "Step 3: Removal of the protecting group using sodium bicarbonate and water to yield (5-hydroxypyridin-2-yl)methyl acetate." ] } | |
CAS-Nummer |
89098-99-7 |
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



